尼马地平-A

描述

作用机制

Target of Action

Nemadipine-A is a small molecule that primarily targets the α1-subunit of L-type calcium channels . This α1-subunit is encoded by the egl-19 gene, which is the only L-type calcium channel α1-subunit in the C. elegans genome .

Mode of Action

Nemadipine-A acts as an antagonist to the α1-subunit of L-type calcium channels . It inhibits the calcium ion transfer, resulting in the inhibition of vascular smooth muscle contraction . This interaction with its targets leads to changes in the function of these channels, affecting the flow of calcium ions into the cells .

Biochemical Pathways

The primary biochemical pathway affected by Nemadipine-A is the calcium signaling pathway. By antagonizing the α1-subunit of L-type calcium channels, Nemadipine-A inhibits the influx of calcium ions into the cells . This action can affect various downstream effects related to calcium-dependent cellular processes.

Pharmacokinetics

Nimodipine is rapidly and almost completely absorbed following oral administration, with peak concentrations attained within 1 hour . It undergoes extensive hepatic metabolism via the CYP3A4 enzyme and has a half-life of elimination of 1 to 2 hours . .

Result of Action

The antagonistic action of Nemadipine-A on the α1-subunit of L-type calcium channels leads to a decrease in calcium-dependent vascular smooth muscle contraction . This can result in various molecular and cellular effects, including changes in cell signaling, muscle contraction, and other calcium-dependent processes.

Action Environment

The action, efficacy, and stability of Nemadipine-A can be influenced by various environmental factors. For instance, the compound’s solubility can affect its bioavailability and distribution in the body . Additionally, factors such as pH, temperature, and the presence of other substances can potentially affect the compound’s stability and activity.

实验室实验的优点和局限性

Nemadipine-A has several advantages as a research tool in laboratory experiments. It is a safe and effective drug that is easily synthesized and can be used in a variety of laboratory settings. However, it is important to note that Nemadipine-A has some limitations as a research tool. It is not suitable for long-term studies due to its short half-life, and it can be difficult to obtain in large quantities.

未来方向

Nemadipine-A is a promising drug that has been studied extensively in laboratory settings and has been found to be a safe and effective treatment for hypertension and angina. However, there are still many areas of research that need to be explored in order to fully understand the potential of this drug. Some of the potential future directions for research include:

• Investigating the potential of Nemadipine-A to treat other cardiovascular conditions such as arrhythmias and heart failure.

• Investigating the potential of Nemadipine-A to reduce inflammation and improve the functioning of the immune system.

• Investigating the potential of Nemadipine-A to reduce cholesterol levels and reduce the risk of stroke.

• Investigating the potential of Nemadipine-A to treat other diseases such as diabetes, cancer, and neurological disorders.

• Investigating the potential of Nemadipine-A to interact with other drugs and medications.

• Investigating the potential of Nemadipine-A to be used in combination with other drugs and medications.

• Investigating the potential of Nemadipine-A to be used in combination with lifestyle changes such as diet and exercise.

• Investigating the potential of Nemadipine-A to be used in combination with other alternative treatments such as acupuncture and herbal remedies.

科学研究应用

胚胎植入抑制

尼马地平-A已被确定为一种新型胚胎植入抑制剂 . 在高通量球状体-子宫内膜上皮细胞共培养试验中,发现this compound能显著抑制BeWo球状体在子宫内膜上皮Ishikawa细胞上的附着 . 它还抑制了BeWo球状体在子宫内膜上皮RL95-2细胞和原代人子宫内膜上皮细胞上的附着 . 这表明this compound可能被用作抑制胚胎植入的非激素化合物 .

可逆性脑血管痉挛综合征 (RCVS)

This compound已被用于可逆性脑血管痉挛综合征 (RCVS) 的动脉内应用 . RCVS的特征是延长的但自限性的节段性脑血管痉挛 . 动脉内注射this compound的血管造影反应已被建议作为RCVS的额外诊断标准 . 这表明this compound可能被用作区分RCVS和其他实体(如中枢神经系统原发性血管炎(PACNS))的诊断工具 .

生化分析

Biochemical Properties

Nemadipine-A plays a significant role in biochemical reactions, particularly as it antagonizes the α1-subunit of the L-type calcium channel . This interaction with the calcium channel proteins is crucial for its function.

Cellular Effects

Nemadipine-A has profound effects on various types of cells and cellular processes. It sensitizes cancer cells to TRAIL-induced apoptosis . This implies that Nemadipine-A can influence cell function, including impacting cell signaling pathways and cellular metabolism.

Molecular Mechanism

At the molecular level, Nemadipine-A exerts its effects through binding interactions with biomolecules, specifically the α1-subunit of the L-type calcium channel . This interaction leads to the inhibition of the calcium channel, thereby influencing gene expression and cellular function.

Metabolic Pathways

Nemadipine-A is involved in the calcium signaling pathway due to its interaction with the L-type calcium channel

Subcellular Localization

The subcellular localization of Nemadipine-A is likely to be associated with the L-type calcium channels, which are typically found in the plasma membrane of cells

属性

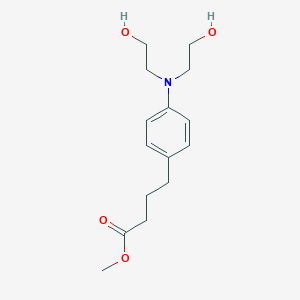

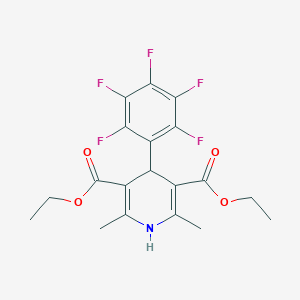

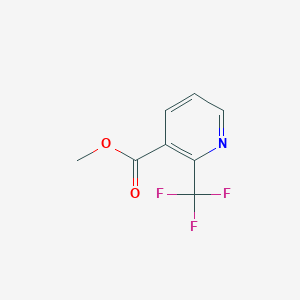

IUPAC Name |

diethyl 2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F5NO4/c1-5-28-18(26)9-7(3)25-8(4)10(19(27)29-6-2)11(9)12-13(20)15(22)17(24)16(23)14(12)21/h11,25H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABNLWXKUCMDBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=C(C(=C(C(=C2F)F)F)F)F)C(=O)OCC)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70386247 | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

54280-71-6 | |

| Record name | 3,5-Diethyl 1,4-dihydro-2,6-dimethyl-4-(2,3,4,5,6-pentafluorophenyl)-3,5-pyridinedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54280-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dihydro-2,6-dimethyl-4-(pentafluorophenyl)-3,5-pyridinedicarboxylic acid diethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70386247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Nemadipine-A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

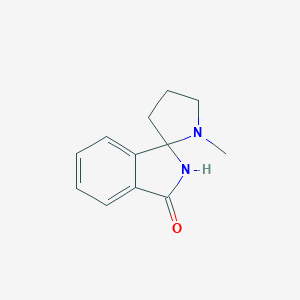

![3-[(2-chloro-1H-indol-3-yl)methylidene]-1H-indol-2-one](/img/structure/B163090.png)